molecular formula C10H9F2N3 B13170234 N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13170234
M. Wt: 209.20 g/mol
InChI Key: GOZLQLFVJBNCRM-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3,5-difluorophenyl group and a methyl group, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3/c1-15-6-10(5-13-15)14-9-3-7(11)2-8(12)4-9/h2-6,14H,1H3

InChI Key

GOZLQLFVJBNCRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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